molecular formula C20H21FN2O2 B7469796 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide

4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide

Cat. No.: B7469796
M. Wt: 340.4 g/mol
InChI Key: ABJOISVBEVLEPM-UHFFFAOYSA-N
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Description

4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide typically involves the following steps:

    Formation of 4-Fluoro-benzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Acylation of Piperidine: The 4-fluoro-benzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 4-(4-Fluoro-benzoyl)-piperidine.

    Amidation: Finally, the 4-(4-Fluoro-benzoyl)-piperidine is reacted with m-tolylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the m-tolylamide group.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The fluorine atom on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical agents.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Industry: As a chemical intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds of this type may interact with:

    Receptors: Binding to specific receptors in the body to modulate their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide
  • 4-(4-Methyl-benzoyl)-piperidine-1-carboxylic acid m-tolylamide

Uniqueness

The presence of the fluorine atom in 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide can significantly alter its chemical properties, such as its reactivity and binding affinity, compared to its chloro or methyl analogs.

Properties

IUPAC Name

4-(4-fluorobenzoyl)-N-(3-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-14-3-2-4-18(13-14)22-20(25)23-11-9-16(10-12-23)19(24)15-5-7-17(21)8-6-15/h2-8,13,16H,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJOISVBEVLEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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